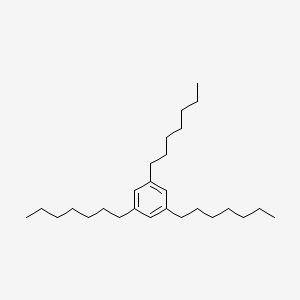

1,3,5-Triheptylbenzene

Description

Properties

IUPAC Name |

1,3,5-triheptylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-4-7-10-13-16-19-25-22-26(20-17-14-11-8-5-2)24-27(23-25)21-18-15-12-9-6-3/h22-24H,4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTYXTUCGMCWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=CC(=C1)CCCCCCC)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336527 | |

| Record name | 1,3,5-Triheptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29536-29-6 | |

| Record name | 1,3,5-Triheptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aromatic Hydrocarbon Research

Aromatic hydrocarbons, compounds containing one or more benzene (B151609) rings, are fundamental to organic chemistry and materials science. Research in this area explores a vast landscape of molecular structures, from simple substituted benzenes to complex polycyclic aromatic hydrocarbons (PAHs). PAHs are known for their widespread presence in the environment, resulting from the incomplete combustion of fuels. nih.gov Their stability and potential health effects have been the subject of extensive study. nih.govjfda-online.comnih.govcopernicus.org

Within this broad field, 1,3,5-trialkylbenzenes, such as 1,3,5-Triheptylbenzene, represent a fascinating subclass. These symmetrically substituted molecules serve as building blocks for more complex, star-shaped architectures. researchgate.net The study of these compounds moves beyond the foundational understanding of aromaticity and delves into how the spatial arrangement of substituents influences physical properties and intermolecular interactions. Research on related molecules like 1,3,5-triethylbenzene (B86046) and 1,3,5-trimethylbenzene provides valuable comparative data on the impact of alkyl chain length on the compound's characteristics. wikipedia.orgnih.gov

The synthesis of these molecules can be achieved through various methods, including the acid-mediated cyclocondensation of aryl methyl ketones or the trimerization of alkynes. researchgate.netwikipedia.orgsapub.org For instance, this compound can be prepared through the hydrogenation of 1,1',1''-(benzene-1,3,5-triyl)tris(heptan-1-one) or the rhodium-trichloride-catalyzed trimerization of 1-nonyne (B165147). wikipedia.org

Significance of the 1,3,5 Substitution Pattern in Molecular Design

Historical and Contemporary Approaches to 1,3,5-Trialkylbenzene Synthesis

The creation of the 1,3,5-trialkylated benzene structure has been a subject of interest for its applications in various fields, leading to the development of multiple synthetic routes.

Cyclotrimerization of Alkynes

A prominent method for generating 1,3,5-trisubstituted benzenes is the cyclotrimerization of alkynes. This reaction involves the catalyzed cyclization of three alkyne molecules to form a benzene ring. For the synthesis of this compound, the trimerization of 1-nonyne (B165147) is a direct approach. wikipedia.org The regioselectivity of this reaction, favoring the 1,3,5-isomer over the 1,2,4-isomer, is a critical aspect. While many protocols have historically relied on precious metal catalysts, recent advancements have explored more environmentally benign and cost-effective catalytic systems. arkat-usa.org For instance, p-toluenesulfonic acid monohydrate (p-TsOH·H2O) has been shown to effectively catalyze the cyclotrimerization of various alkynes under solvent-free conditions, offering a green alternative. arkat-usa.orgumich.edudoaj.org Metal-free approaches, utilizing lactic acid in water, have also been developed for the synthesis of 1,3,5-triacylbenzenes from electron-deficient terminal alkynes, which could potentially be adapted for alkylbenzene synthesis. rsc.org

Hydrogenation Reduction of Ketone Precursors

An alternative and effective route to this compound is through the hydrogenation reduction of a ketone precursor. wikipedia.org This two-step process begins with the synthesis of 1,1',1''-(benzene-1,3,5-triyl)tris(heptan-1-one). This triketone is then subjected to a hydrogenation reaction to reduce the three ketone functionalities to heptyl groups, yielding the final product. This method offers a high degree of control over the final structure, as the substitution pattern is established during the synthesis of the triketone precursor. Catalytic transfer hydrogenation using catalysts like manganese(I) N-heterocyclic carbene (NHC) complexes has proven efficient for the reduction of a wide range of ketones to their corresponding alcohols, a key step in this pathway. d-nb.info Similarly, direct hydrogenation using iridium catalysts at ambient pressure presents a highly atom-efficient and environmentally friendly option. rsc.org

Friedel-Crafts Alkylation Analogues

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. wikipedia.org In the context of 1,3,5-trialkylbenzenes, this would involve the reaction of benzene with an appropriate alkylating agent, such as an alkyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgbyjus.com For instance, 1,3,5-triethylbenzene (B86046) can be prepared by the Friedel-Crafts alkylation of benzene with ethyl bromide. wikipedia.org However, this method is often plagued by issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products. libretexts.org The reaction is an electrophilic aromatic substitution where a carbocation is generated from the alkyl halide and Lewis acid, which then attacks the benzene ring. mt.com The use of solid acid catalysts, such as zeolites, has been explored to improve the selectivity and environmental footprint of these reactions. researchgate.net

Self-Condensation and Cyclization Reactions for Related Derivatives

The synthesis of 1,3,5-triarylbenzenes can be achieved through the self-condensation of acetophenone (B1666503) and its derivatives. sapub.org This reaction, typically catalyzed by acids, involves the condensation of three ketone molecules to form the central benzene ring. sapub.org While this method directly yields triarylbenzenes, the underlying principle of forming a 1,3,5-substituted benzene ring from carbonyl compounds is relevant. For example, 1,3,5-triacetylbenzene (B188989) has been synthesized by heating 4-methoxy-3-buten-2-one (B155257) in hot water without any added acid or base. nih.gov This suggests the possibility of developing similar condensation-cyclization strategies for the synthesis of 1,3,5-trialkylbenzenes from appropriate ketone or enone precursors.

Catalytic Systems in this compound Synthesis

The choice of catalyst is paramount in directing the outcome and efficiency of the synthesis of this compound.

For the cyclotrimerization of 1-nonyne , rhodium trichloride (B1173362) is a known catalyst. wikipedia.org As mentioned earlier, p-TsOH·H2O has emerged as a promising metal-free catalyst for alkyne cyclotrimerization, offering high yields under solvent-free conditions. arkat-usa.orgumich.edudoaj.org Other catalytic systems for related cyclotrimerizations include nickel complexes, which have shown good yields and regioselectivity for 1,3,5-isomers, and ruthenium complexes. researchgate.net

In the hydrogenation reduction of 1,1',1''-(benzene-1,3,5-triyl)tris(heptan-1-one) , a variety of catalysts can be employed. Traditional heterogeneous catalysts like palladium on charcoal (Pd/C) are effective for such reductions. tcichemicals.com Homogeneous catalysts, including manganese, iridium, and ruthenium complexes, have been developed for the highly efficient and selective hydrogenation of ketones. d-nb.inforsc.orgnih.gov For example, a bidentate Mn-NHC complex has been shown to be highly potent for the transfer hydrogenation of ketones. d-nb.info

For Friedel-Crafts type reactions , strong Lewis acids such as aluminum chloride (AlCl₃) are traditionally used to activate the alkylating agent. wikipedia.org However, to overcome the limitations of homogeneous catalysts, solid acid catalysts like zeolites (e.g., ZSM-5) and acidified montmorillonite (B579905) clays (B1170129) are being increasingly investigated. researchgate.netscielo.org.mx These heterogeneous catalysts offer advantages in terms of separation, reusability, and reduced environmental impact. researchgate.net

The self-condensation of ketones to form 1,3,5-trisubstituted benzenes has been catalyzed by various acids, including trifluoromethanesulfonic acid-activated montmorillonite clay and copper(II) chloride. sapub.orgscielo.org.mx

| Synthetic Method | Catalyst | Precursor(s) |

| Cyclotrimerization of Alkynes | Rhodium trichloride wikipedia.org | 1-Nonyne wikipedia.org |

| p-Toluenesulfonic acid monohydrate arkat-usa.org | Alkynes arkat-usa.org | |

| Hydrogenation Reduction | Not specified in source wikipedia.org | 1,1',1''-(Benzene-1,3,5-triyl)tris(heptan-1-one) wikipedia.org |

| Friedel-Crafts Alkylation | Aluminum chloride wikipedia.org | Benzene, Ethyl bromide wikipedia.org |

| Self-Condensation of Ketones | Copper(II) chloride sapub.org | Acetophenone sapub.org |

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic strategies and developing new catalysts.

The cyclotrimerization of alkynes catalyzed by acids like p-TsOH·H2O is proposed to proceed through a series of steps involving protonation of the alkyne, subsequent nucleophilic attack by another alkyne molecule, and eventual cyclization to form the aromatic ring. arkat-usa.org In metal-catalyzed cyclotrimerizations, the mechanism often involves the formation of metallacyclopentadiene intermediates. researchgate.net For the synthesis of 1,3,5-triaroylbenzenes in hot water, a proposed mechanism involves the nucleophilic attack of hydroxide (B78521) on the propynone precursor to form an enolate, which then acts as a key intermediate in the cyclization process. nih.gov

The hydrogenation of ketones can proceed through different mechanisms depending on the catalyst and hydrogen source. In transfer hydrogenation using a ruthenium catalyst and 2-propanol, the mechanism involves the formation of a ruthenium hydride species which then reduces the ketone. nih.gov For direct hydrogenation with an iridium catalyst, the reaction is proposed to involve the formation of an iridium dihydride complex that subsequently reduces the carbonyl group. rsc.org

The Friedel-Crafts alkylation mechanism involves three main steps: 1) formation of an electrophilic carbocation from the alkyl halide and Lewis acid catalyst, 2) attack of the aromatic ring on the carbocation to form a cyclohexadienyl cation intermediate (arenium ion), and 3) deprotonation of the intermediate to restore aromaticity and regenerate the catalyst. byjus.commt.com

The self-condensation of acetophenones to form 1,3,5-triphenylbenzene (B1329565) is believed to occur via an aldol-type condensation, where three molecules of the ketone react to form the central benzene ring with the elimination of three water molecules. sapub.org

Advanced Spectroscopic and Analytical Research Methodologies in the Study of 1,3,5 Triheptylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy serves as a fundamental tool for the unequivocal structural assignment of 1,3,5-triheptylbenzene. Due to the molecule's C₃ symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is significantly reduced, simplifying spectral interpretation.

In the ¹H NMR spectrum, the three protons on the aromatic ring are chemically equivalent and, with no adjacent protons to couple with, are expected to appear as a sharp singlet. The three n-heptyl chains also exhibit symmetry. All three α-methylene groups (the CH₂ group directly attached to the benzene (B151609) ring) are equivalent, as are the β-methylene groups, and so on down the chain to the terminal methyl (CH₃) groups. This results in a distinct set of signals for the heptyl chain: a triplet for the α-CH₂, a triplet for the terminal CH₃, and a series of overlapping multiplets for the five internal CH₂ groups.

Similarly, the ¹³C NMR spectrum is simplified by the molecule's symmetry. It would be expected to show distinct signals for the two types of aromatic carbons (substituted and unsubstituted), and seven separate signals for the carbons of the heptyl chain. The precise chemical shifts are influenced by the electronic environment of each nucleus. While specific experimental data is not widely published, the expected chemical shifts can be predicted based on established principles for alkylbenzenes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges, multiplicities, and assignments for the proton signals of this compound.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | 6.70 - 6.90 | Singlet (s) | 3H |

| Ar-CH₂- (α-CH₂) | 2.50 - 2.65 | Triplet (t) | 6H |

| -(CH₂)₅- | 1.20 - 1.65 | Multiplet (m) | 30H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table outlines the predicted chemical shifts for the unique carbon environments in this compound.

| Assignment | Predicted δ (ppm) |

|---|---|

| Aromatic C-H | 125.0 - 127.0 |

| Aromatic C-Alkyl | 142.0 - 144.0 |

| Ar-CH₂- (α-C) | 35.0 - 37.0 |

| Alkyl Chain Carbons | 22.0 - 33.0 |

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), could further confirm these assignments by establishing connectivity between protons and carbons. Studies on molecular dynamics, for instance, could involve variable temperature NMR to investigate the conformational flexibility and rotational barriers of the heptyl chains.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound and for analyzing its structure through controlled fragmentation. The compound has a molar mass of approximately 372.68 g/mol wikipedia.org. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 372.

The fragmentation pattern of this compound is dominated by cleavages within the long alkyl chains, particularly at the benzylic position, which is activated by the aromatic ring. The most prominent fragmentation pathway is typically the benzylic cleavage, involving the loss of a hexyl radical (•C₆H₁₃) to form a highly stable tropylium-like cation.

Key fragmentation pathways include:

Benzylic Cleavage: The cleavage of the bond between the α- and β-carbons of a heptyl chain results in the loss of a C₆H₁₃ radical (mass = 85 Da). This yields a major fragment ion at m/z 287.

McLafferty Rearrangement: While less common for simple alkylbenzenes, this pathway could lead to the loss of an alkene (e.g., propene or butene) from the molecular ion.

Sequential Alkyl Chain Fragmentation: Further fragmentation of the primary ions occurs through the sequential loss of smaller alkyl radicals or neutral alkane/alkene molecules, leading to a series of peaks at lower m/z values.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound This interactive table details the expected major ions, their m/z values, and the corresponding neutral loss from the molecular ion.

| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 372 | [C₂₇H₄₈]⁺ | - | Molecular Ion (M⁺) |

| 287 | [M - C₆H₁₃]⁺ | •C₆H₁₃ | Benzylic C-C bond cleavage |

| 273 | [M - C₇H₁₅]⁺ | •C₇H₁₅ | Loss of a full heptyl radical |

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition (C₂₇H₄₈) with high precision.

X-ray Diffraction Studies of Crystalline and Ordered Phase Architectures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. However, given that this compound is a high-boiling liquid, obtaining a single crystal suitable for X-ray analysis would require low-temperature crystallographic techniques wikipedia.org.

Molecular Conformation: The exact torsion angles of the heptyl chains relative to the benzene ring.

Intermolecular Packing: How the molecules arrange themselves in the crystal lattice. This would reveal the nature of the intermolecular interactions, such as van der Waals forces between the long alkyl chains and potential π-π stacking of the benzene rings.

Unit Cell Parameters: The dimensions of the fundamental repeating unit of the crystal.

Studies on similar long-chain alkylbenzenes have shown that the alkyl chains often adopt an all-trans conformation and interdigitate with chains from neighboring molecules to maximize packing efficiency and van der Waals interactions. Such structural information is crucial for understanding the material's bulk properties, such as its melting point and density.

Chromatographic Techniques for Separation Science and Purity Assessment

Chromatographic methods are indispensable for the separation and purity assessment of this compound. Due to its non-polar nature and high molecular weight, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques.

Gas Chromatography (GC): Given its high boiling point (152–154 °C at 0.02 Torr), GC analysis of this compound requires a high-temperature column and conditions wikipedia.org.

Stationary Phase: A non-polar or mid-polarity capillary column (e.g., polysiloxane-based phases like DB-1 or DB-5) would be appropriate.

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. Coupling GC with a Mass Spectrometer (GC-MS) allows for both separation and identification of the compound and any potential impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis at ambient temperatures.

Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for separating non-polar compounds.

Stationary Phase: A C18 or C8 bonded silica (B1680970) column would provide good retention and separation.

Mobile Phase: A mixture of organic solvents, such as acetonitrile (B52724) and/or methanol (B129727) with water, would be used. The high hydrophobicity of this compound would necessitate a high percentage of the organic solvent for elution.

Detection: A UV detector set to a wavelength where the benzene ring absorbs (e.g., ~254 nm) would be a standard choice.

These techniques are crucial for monitoring the synthesis of this compound, isolating it from reaction byproducts, and certifying its purity for further research.

Application of Advanced Spectroscopic Techniques for Elucidating Intermolecular Interactions

The physical properties and phase behavior of this compound are governed by non-covalent intermolecular interactions. The long heptyl chains contribute significantly through London dispersion forces (a type of van der Waals force), while the aromatic core can participate in π-π stacking interactions.

Advanced spectroscopic techniques can be employed to probe these weak forces:

Concentration-Dependent NMR Studies: Changes in the chemical shifts of the aromatic protons upon increasing concentration in a non-aromatic solvent can indicate the presence and strength of π-π stacking. As molecules aggregate, the ring currents of neighboring benzene rings influence the local magnetic field, causing shifts in resonance frequencies.

2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can detect spatial proximities between protons that are close in space but not necessarily bonded. Intermolecular NOEs between protons on different this compound molecules would provide direct evidence of how they associate in solution.

Vibrational Spectroscopy (FT-IR and Raman): While primarily used for identifying functional groups, subtle shifts in vibrational frequencies (e.g., C-H stretching or aromatic ring modes) can occur as a result of changes in the molecular environment and intermolecular packing, offering clues about molecular association in the liquid or solid state.

These advanced studies provide a deeper understanding of the self-assembly and collective behavior of this compound, which is fundamental to its potential applications in materials science, such as in the formation of liquid crystals or as a component in complex fluids.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzene |

| Methanol |

Computational Chemistry and Theoretical Investigations of 1,3,5 Triheptylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,3,5-triheptylbenzene. While specific studies on this compound are not extensively documented, valuable insights can be drawn from computational studies on related 1,3,5-trialkylbenzenes.

The electronic properties of the central benzene (B151609) ring are influenced by the inductive effect of the three heptyl chains. These alkyl groups are weakly electron-donating, which increases the electron density of the aromatic ring compared to unsubstituted benzene. This enhanced electron density suggests a higher reactivity towards electrophilic aromatic substitution.

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. For this compound, it is anticipated that the highest occupied molecular orbital (HOMO) would be primarily localized on the benzene ring, and its energy would be higher than that of benzene, indicating a greater propensity to donate electrons. Conversely, the lowest unoccupied molecular orbital (LUMO) would also be centered on the ring. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Conceptual DFT Reactivity Descriptors for this compound (Qualitative)

| Descriptor | Predicted Value/Trend | Implication for Reactivity |

| Ionization Potential (I) | Lower than benzene | More easily oxidized |

| Electron Affinity (A) | Slightly higher than benzene | Better electron acceptor than benzene |

| Electronegativity (χ) | Slightly lower than benzene | Lower tendency to attract electrons |

| Chemical Hardness (η) | Lower than benzene | More reactive |

| Electrophilicity Index (ω) | Higher than benzene | More susceptible to electrophilic attack |

This table is a qualitative prediction based on the known effects of alkyl substitution on the benzene ring and has not been generated from specific computational results for this compound.

Local reactivity descriptors, such as Fukui functions, can predict the most probable sites for electrophilic, nucleophilic, and radical attack. For this compound, the ortho and para positions relative to the alkyl groups (the unsubstituted carbons of the benzene ring) are expected to be the most susceptible to electrophilic attack due to the directing effects of the alkyl chains.

Molecular Dynamics Simulations of Conformational Landscapes and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscapes and aggregation behavior of flexible molecules like this compound over time. The seven-carbon alkyl chains introduce significant conformational flexibility.

The conformational landscape of the heptyl chains will be complex, with numerous possible rotamers. The chains can exist in an extended, all-trans conformation, or they can adopt more compact, gauche conformations. Intramolecular van der Waals interactions between the alkyl chains and between the chains and the aromatic ring will play a significant role in determining the preferred conformations. It is plausible that conformations where the alkyl chains fold back over the aromatic ring could be energetically accessible, driven by stabilizing dispersion interactions. rsc.org

When multiple molecules of this compound are present, MD simulations can model their aggregation behavior. Due to its amphiphilic nature—a nonpolar aromatic core and flexible nonpolar alkyl chains—this compound is expected to exhibit significant self-assembly in various environments. In nonpolar solvents, aggregation would be minimal. However, in more polar environments or in the neat liquid, intermolecular interactions would become dominant.

The primary driving forces for aggregation are expected to be π-π stacking of the benzene rings and van der Waals interactions between the interwoven heptyl chains. MD simulations can reveal the preferred packing arrangements, such as columnar stacking of the aromatic cores, and the degree of ordering within the aggregated structures. The dynamics of these aggregates, including their formation, dissolution, and internal rearrangements, can also be investigated. nih.govchemrxiv.org

Theoretical Modeling of Supramolecular Assembly Mechanisms

Building upon the insights from MD simulations, theoretical models can be developed to understand the principles governing the supramolecular assembly of this compound. The molecule's C3 symmetry and the interplay between the rigid aromatic core and the flexible alkyl chains are key determinants of the resulting supramolecular architectures.

In appropriate solvents or conditions, this compound can be considered a building block for self-assembled nanostructures. Theoretical models predict that in solution, these molecules could form various aggregates, from simple dimers and trimers to larger, more ordered structures. The mechanism of assembly is likely a cooperative process, where initial nucleation events are followed by the growth of the supramolecular structure. nih.govacs.org

The morphology of the resulting assemblies is expected to be highly dependent on factors such as concentration, temperature, and the surrounding medium. For instance, in a liquid crystalline phase, this compound could form hexagonal columnar structures, a common motif for disc-shaped molecules. d-nb.info Theoretical modeling can help to predict the phase behavior and the conditions under which different supramolecular structures are thermodynamically stable.

Table 2: Potential Supramolecular Assembly Motifs of this compound

| Assembly Motif | Driving Forces | Predicted Environment |

| Dimers/Trimers | π-π stacking, van der Waals | Dilute solutions |

| Columnar Stacks | π-π stacking, van der Waals | Concentrated solutions, liquid crystals |

| Micellar Aggregates | Hydrophobic interactions | In polar solvents (hypothetical) |

This table presents theoretically plausible assembly motifs based on the molecular structure of this compound.

Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic signatures of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. researchgate.net

1H NMR: The aromatic protons are expected to appear as a singlet in the aromatic region (around 7.0 ppm). The protons on the heptyl chains will show distinct signals, with the benzylic protons (α-CH2) being the most downfield of the alkyl protons. The terminal methyl (CH3) protons will be the most upfield.

13C NMR: The substituted aromatic carbons will have a characteristic chemical shift, as will the unsubstituted aromatic carbons. The seven distinct carbons of the heptyl chain will also be distinguishable.

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. longdom.orgcardiff.ac.uk These calculations are typically performed within the harmonic approximation, although anharmonic corrections can be applied for greater accuracy.

IR Spectrum: Characteristic peaks would include C-H stretching vibrations of the aromatic ring and the alkyl chains, C=C stretching of the benzene ring, and various C-H bending modes.

Raman Spectrum: The Raman spectrum would be complementary to the IR spectrum, with strong signals often observed for the symmetric vibrations of the benzene ring.

Table 3: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Approximate Chemical Shift / Wavenumber |

| 1H NMR | Aromatic-H (singlet) | ~7.0 ppm |

| Benzylic-H (triplet) | ~2.6 ppm | |

| Alkyl-CH2- (multiplets) | ~1.3-1.6 ppm | |

| Terminal-CH3 (triplet) | ~0.9 ppm | |

| 13C NMR | Substituted Ar-C | ~142 ppm |

| Unsubstituted Ar-C | ~126 ppm | |

| Benzylic-C | ~36 ppm | |

| Alkyl-C chain | ~22-32 ppm | |

| Terminal-C | ~14 ppm | |

| IR | Ar C-H stretch | ~3000-3100 cm-1 |

| Alkyl C-H stretch | ~2850-2960 cm-1 | |

| Ar C=C stretch | ~1600, 1450 cm-1 | |

| Raman | Ring breathing mode | ~1000 cm-1 |

The values in this table are estimations based on data for similar alkylbenzenes and general spectroscopic principles. rsc.orgdocbrown.info

Supramolecular Chemistry and Self Assembly Research Involving 1,3,5 Triheptylbenzene Scaffolds

Design Principles for Hydrogen-Bond Driven Self-Assembly

The rational design of self-assembling systems based on 1,3,5-triheptylbenzene and its derivatives is heavily reliant on the strategic incorporation of hydrogen-bonding motifs. The C3-symmetric core acts as a scaffold, preorganizing appended functional groups in a convergent manner, which is crucial for establishing specific and directional intermolecular interactions. nih.gov A key design principle is the "steric gearing" effect, observed in 1,3,5-trialkylbenzene systems, where the bulky alkyl groups influence the conformation of adjacent substituents, directing them to the same face of the benzene (B151609) ring. nih.govbeilstein-journals.org This preorganization minimizes the entropic penalty upon binding and enhances the stability of the resulting supramolecular assembly. beilstein-journals.orgresearchgate.net

Derivatives such as benzene-1,3,5-tricarboxamides (BTAs) are prime examples of this design strategy. The amide groups are capable of forming strong, threefold intermolecular hydrogen bonds, leading to the formation of well-defined, one-dimensional columnar aggregates. researchgate.netresearchgate.net The stability and structure of these assemblies can be finely tuned by modifying the substituents on the benzene core, which in turn influences the strength and geometry of the hydrogen bonds. nih.gov

Table 1: Key Design Principles for Hydrogen-Bond Driven Self-Assembly

| Design Principle | Description | Key Molecular Feature | Reference |

| Preorganization | The spatial arrangement of binding sites on a molecule before intermolecular interaction. | C3-symmetric 1,3,5-trialkylbenzene scaffold. | nih.govbeilstein-journals.org |

| Steric Gearing | The influence of bulky substituents on the conformation of adjacent functional groups, directing them for optimal interaction. | Ethyl or larger alkyl groups at the 1,3,5-positions. | nih.govbeilstein-journals.org |

| Directional Hydrogen Bonding | The use of specific hydrogen bond donors and acceptors to control the geometry and dimensionality of the assembly. | Amide, carboxylic acid, or urea functionalities. | researchgate.netnih.gov |

| Cooperativity | The phenomenon where the formation of an initial intermolecular bond enhances the formation of subsequent bonds. | Multiple hydrogen-bonding sites on a single molecule. | researchgate.net |

Formation of One-Dimensional Nanostructures and Supramolecular Polymers

The self-assembly of this compound derivatives, particularly benzene-1,3,5-tricarboxamides (BTAs), in solution often leads to the formation of well-defined one-dimensional (1D) nanostructures. These structures, which can be considered supramolecular polymers, are held together by a network of cooperative hydrogen bonds between the amide functionalities of the BTA cores. nih.govrsc.org The resulting columnar stacks can extend to micrometers in length, with diameters of only a few nanometers. nih.gov

The morphology of these 1D nanostructures can be precisely controlled by the molecular design of the BTA building blocks. For instance, the introduction of peptide sequences or other functional groups to the periphery of the BTA core can induce twisting of the columnar stacks, leading to the formation of helical nanofibers. nih.gov The nature, order, and quantity of these peripheral groups strongly influence the resulting morphology, which can range from simple cylindrical fibers to more complex helical and twisted ribbons. nih.govrsc.org In some cases, these 1D fibers can further associate to form higher-order structures. nih.gov The polymerization of these self-assembled columnar stacks can be initiated, for example by photoinitiation, to create covalently linked polymers that retain the nanostructured morphology of the original supramolecular assembly. nih.gov

Table 2: Examples of 1D Nanostructures from this compound Derivatives

| Derivative Type | Nanostructure Morphology | Driving Interaction | Reference |

| Benzene-1,3,5-tricarboxamides (BTAs) | Columnar stacks, nanofibers, nanorods | Threefold hydrogen bonding | nih.govnih.gov |

| Peptide-conjugated BTAs | Twisted and helical nanofibers | Hydrogen bonding and peptide interactions | nih.govrsc.org |

| Photo-polymerizable BTAs | Covalently-linked polymer nanofibers | Photoinitiated radical polymerization | nih.gov |

Investigations into Two-Dimensional Supramolecular Networks on Surfaces

The self-assembly of molecules at the solid-liquid or solid-gas interface provides a powerful bottom-up approach for the creation of highly ordered two-dimensional (2D) supramolecular networks. nih.gov Derivatives of 1,3,5-tri-substituted benzenes have been extensively studied in this context, often using scanning tunneling microscopy (STM) to visualize the resulting nanostructures on atomically flat surfaces like highly oriented pyrolytic graphite (HOPG). ru.nlnih.gov

For example, 1,3,5-benzenetricarboxylic acid (trimesic acid, TMA), a molecule with a similar C3-symmetric core, forms well-ordered porous networks on graphite through hydrogen bonding between the carboxylic acid groups. nih.govru.nl These networks can exhibit different phases, such as a "chicken-wire" or "honeycomb" structure, depending on the specific arrangement of the molecules. ru.nl The stability of these 2D networks is a result of the interplay between intermolecular interactions (e.g., hydrogen bonding) and molecule-substrate interactions. nih.gov While direct STM studies specifically on this compound are less common, the principles derived from studies of analogous C3-symmetric molecules are highly relevant. The long heptyl chains of this compound would be expected to play a significant role in the 2D ordering, likely aligning along the crystallographic axes of the graphite substrate.

Chiral Induction and Amplification in Self-Assembled Systems

Chirality is a fundamental property in biological systems, and the ability to control and amplify chirality in synthetic supramolecular systems is of great interest. The self-assembly of achiral building blocks into helical, and therefore chiral, superstructures is a fascinating phenomenon. In the context of 1,3,5-tri-substituted benzene derivatives, particularly BTAs, the introduction of a small amount of a chiral molecule can dictate the handedness of the entire supramolecular polymer. This is known as the "sergeants-and-soldiers" principle, where the chiral "sergeants" direct the achiral "soldiers" to assemble into a helical structure of a specific handedness. nih.govresearchgate.netrsc.org

This chiral amplification is a result of the cooperative nature of the self-assembly process. researchgate.net Once a chiral nucleus is formed, it is energetically more favorable for subsequent achiral monomers to add to the growing polymer in a way that maintains the same helical sense. This leads to a significant enhancement of the chiroptical signal, such as that observed in circular dichroism (CD) spectroscopy, even when the chiral component is present in a very small amount. nih.govtue.nl The efficiency of this chiral amplification can be influenced by factors such as the structure of the chiral sergeant, the nature of the achiral soldier, and the solvent. researchgate.netnih.gov

Solvent Effects on Supramolecular Organization and Polymorphism

In more polar solvents, such as water, the hydrophobic effect becomes a dominant driving force for self-assembly. nih.govnih.gov Water-soluble BTA derivatives, typically featuring hydrophilic peripheral groups, can self-assemble into well-defined nanostructures in aqueous environments. nih.govnih.gov The interplay between hydrogen bonding and hydrophobic interactions can lead to polymorphism, where the same molecule can form different supramolecular structures under different conditions. nih.govnih.gov For example, changes in temperature or pH can trigger reversible reorganizations between different morphologies, such as fibers, membranes, and nanotubes. nih.govnih.gov This responsiveness to environmental stimuli is a key feature of "smart" materials.

Host-Guest Chemistry Applications in Molecular Recognition

The preorganized, convergent arrangement of functional groups on the 1,3,5-trialkylbenzene scaffold makes it an excellent platform for the design of synthetic receptors for host-guest chemistry and molecular recognition. nih.govnih.govbeilstein-journals.org By attaching appropriate binding motifs to the benzene core, it is possible to create a well-defined binding pocket for specific guest molecules. researchgate.net The steric gearing effect of the alkyl groups at the 1,3,5-positions helps to orient the binding groups towards the guest, enhancing the binding affinity and selectivity. nih.govbeilstein-journals.org

While much of the foundational work has been done with 1,3,5-triethylbenzene (B86046), the principles are directly applicable to this compound. The longer heptyl chains can provide a more pronounced hydrophobic environment within the binding cavity, potentially leading to stronger binding of nonpolar guests in aqueous media. Furthermore, the C3-symmetric arrangement of binding sites allows for the simultaneous formation of multiple non-covalent interactions with a complementary guest molecule, leading to high binding constants and specificity. These host molecules have been used to bind a variety of guests, from small organic molecules to inorganic ions. nih.gov

Materials Science Research Applications of 1,3,5 Triheptylbenzene and Its Derivatives

Role as a Building Block in Ordered Materials Systems

The C3 symmetry of the 1,3,5-trisubstituted benzene (B151609) core is a fundamental feature exploited in the synthesis of well-defined, ordered molecular architectures. This scaffold allows for the precise spatial arrangement of functional groups, making it an ideal building block for supramolecular chemistry and the creation of complex, star-shaped molecules. researchgate.netsapub.org

Derivatives of 1,3,5-trialkylbenzene are widely used as scaffolds to present molecular recognition elements in a convergent manner. nih.gov The substitution pattern pre-organizes the attached functional groups, which can facilitate specific interactions for self-assembly. nih.gov This principle is applied in designing host-guest systems and other supramolecular structures where a well-defined geometry is crucial for function.

Research into star-shaped molecules often utilizes the 1,3,5-trisubstituted benzene core. researchgate.net By attaching various functional arms to the central phenyl ring, scientists can synthesize molecules with specific electronic, optical, or self-assembly properties. For example, star-shaped molecules with a 1,3,5-triphenylbenzene (B1329565) core have been investigated for their potential use in electroluminescent devices. sapub.org The synthesis of these molecules is often achieved through cross-coupling reactions, where different peripheral moieties can be attached to a central trisubstituted benzene unit. researchgate.net

Table 1: Examples of Synthetic Approaches for Star-Shaped Molecules with 1,3,5-Trisubstituted Benzene Cores

| Core Precursor | Reaction Type | Peripheral Moieties | Resulting Structure |

|---|---|---|---|

| 1,3,5-Trisubstituted Benzene | Cyclotrimerization | Commercially available starting materials | Highly functionalized building blocks |

| 1,3,5-Trisubstituted Benzene | Cross-Coupling Reactions (e.g., Suzuki, Ullmann) | Heterocycles (pyrrole, thiophene, furan) | C3-symmetrical systems with specific electronic properties |

Investigations into Mesophase Formation Mechanisms in Liquid Crystalline Systems

The interplay between the rigid aromatic core and the flexible alkyl chains in 1,3,5-trialkylbenzene derivatives is central to their liquid crystalline behavior. The length and nature of these chains significantly influence the type of mesophase formed and the temperature range of its stability.

Derivatives such as 1,3,5-benzenetricarboxamides (BTAs), which feature amide groups capable of hydrogen bonding, are particularly well-studied. nih.gov These molecules can self-assemble into columnar structures, which then organize into hexagonal columnar liquid crystal phases. nih.gov The formation and stability of these phases are governed by a combination of hydrogen bonding between the amide groups and van der Waals interactions between the alkyl chains. nih.govnih.gov

Studies on BTAs with varying alkyl chain lengths (from 6 to 18 carbons) have shown that these materials can form hexagonal columnar (Col_hd) phases that are responsive to electric fields. nih.govacs.org The head-to-tail stacking of the hydrogen-bonded amides creates a macroscopic axial dipole moment, leading to ferroelectric properties. nih.gov Understanding the phase behavior and the transition from an ordered mesophase to an isotropic liquid is crucial for processing these materials for use in devices. nih.gov Temperature-dependent studies have revealed that even in the isotropic phase, short columnar aggregates can persist, indicating that the loss of order at the clearing transition is primarily related to the lateral arrangement of the columns. nih.gov

Table 2: Mesophase Properties of Selected 1,3,5-Trisubstituted Benzene Derivatives

| Compound Type | Substituent | Mesophase Type | Key Driving Interaction |

|---|---|---|---|

| Benzene-1,3,5-tricarboxamide (BTA) | C6, C10, C18 alkyl chains | Hexagonal Columnar (Col_hd) | Hydrogen Bonding |

Data synthesized from multiple research findings. nih.govresearchgate.net

Precursors for Functional Materials and Nanostructures

The defined structure of 1,3,5-triheptylbenzene and its analogues makes them valuable precursors for more complex functional materials and nanostructures. Their ability to act as a rigid node allows for the construction of porous materials and novel carbon allotropes.

One area of research involves using 1,3,5-triarylbenzenes as a source for porous crystalline host materials, known as clathrates, which can form inclusion compounds. sapub.org These trigonal molecules can be designed to create nano-cages capable of trapping guest molecules, which has potential applications in separation and chemical transformations. sapub.org

A notable example is the use of 1,3,5-tricycloheptyl benzene as a precursor for the synthesis of schwarzites. isef.net Schwarzites are hypothetical 3D porous materials made of carbon, characterized by the presence of seven-membered rings which induce negative curvature in a graphene-like sheet. The synthesis strategy involves a bottom-up approach where molecules like 1,3,5-tricycloheptyl benzene are designed to be building blocks that already contain the necessary structural motifs for constructing these complex carbon nanostructures. isef.net The synthesis of the precursor itself was achieved via a Suzuki coupling reaction. isef.net

Polymerization Studies Utilizing this compound Monomers or Scaffolds

The 1,3,5-trisubstituted benzene core can be incorporated into polymers either as a monomeric unit within the main chain or as a central scaffold from which polymer arms radiate. This versatility allows for the creation of polymers with unique architectures and properties.

Theoretical studies have explored the in-situ polymerization of 1,3,5-triethynylbenzene (B1295396) (a derivative of the 1,3,5-trisubstituted benzene scaffold) on silicon surfaces. researchgate.netrsc.org In this proposed two-step process, the molecules first self-assemble into aligned arrays on the surface and are then polymerized. rsc.org This method aims to fabricate surface-grafted molecular wires with potential applications in molecular electronics. researchgate.netrsc.org The resulting polymer/silicon structure is predicted to be semiconducting. rsc.org

While direct polymerization studies specifically involving this compound are less common in the literature, the principles are demonstrated by research on other functional monomers. The general approach involves the direct polymerization of monomers that contain specific functional groups. cmu.edu A this compound core could be functionalized with polymerizable groups (e.g., vinyl, acrylate) to act as a trifunctional monomer. This would lead to the formation of cross-linked networks or hyperbranched polymers, where the this compound unit acts as a junction point, influencing the mechanical and thermal properties of the resulting polymer.

Chemical Modification and Functionalization Studies of 1,3,5 Triheptylbenzene

Regioselective Derivatization Strategies of the Aromatic Core and Alkyl Chains

The C3 symmetry of 1,3,5-triheptylbenzene presents both opportunities and challenges for regioselective functionalization. Strategies can be broadly categorized into those targeting the electron-rich benzene (B151609) ring and those focused on the aliphatic heptyl chains.

Derivatization of the Aromatic Core:

The three equivalent hydrogen atoms on the aromatic ring (at positions 2, 4, and 6) are susceptible to electrophilic aromatic substitution. The three heptyl groups are ortho,para-directing and activating, further enhancing the reactivity of these positions.

Halogenation: Bromination or chlorination can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with an appropriate catalyst. Controlling the stoichiometry allows for the potential stepwise introduction of one, two, or three halogen atoms, providing handles for further cross-coupling reactions.

Nitration: The introduction of nitro groups can be accomplished using standard nitrating mixtures (e.g., HNO₃/H₂SO₄). These nitro groups can subsequently be reduced to amines, offering a gateway to a wide range of amide, imide, and dye chemistries.

Formylation and Acylation: Friedel-Crafts reactions can introduce carbonyl functionalities. For instance, formylation using dichloromethyl methyl ether and a Lewis acid can yield aldehydes, which are versatile intermediates for Schiff base formation or oxidation to carboxylic acids.

Derivatization of the Alkyl Chains:

The long heptyl chains offer distinct positions for functionalization, most notably the terminal (ω) and sub-terminal (ω-1) methyl and methylene (B1212753) groups, as well as the benzylic position.

Terminal Functionalization: Achieving selective functionalization at the terminal methyl group of the heptyl chains is challenging but can be approached through radical-based reactions. For instance, selective terminal halogenation can sometimes be achieved under specific free-radical conditions, providing an entry point for nucleophilic substitution.

Benzylic Functionalization: The benzylic positions (the carbon atom of the heptyl chain attached to the benzene ring) are activated towards oxidation. Controlled oxidation can introduce hydroxyl, carbonyl, or carboxyl groups at these positions. Reagents such as potassium permanganate (B83412) or chromium-based oxidants can be employed, with reaction conditions tuned to favor specific oxidation states.

Synthesis of Functionalized this compound Analogues for Enhanced Research Utility

The synthesis of analogues with specific functional groups is crucial for expanding the research applications of the this compound scaffold, particularly in the fields of liquid crystals, self-assembling materials, and functional polymers.

Functionalized analogues can be prepared either by building the molecule from already functionalized precursors or by post-functionalization of the parent this compound. For example, cyclotrimerization of an alkyne bearing a protected functional group can yield a symmetrically functionalized core. Alternatively, the regioselective methods described in section 7.1 can be employed.

Below is a table of potential functionalized this compound analogues and their prospective research applications.

| Analogue Name | Functional Group | Potential Synthetic Route | Potential Research Utility |

|---|---|---|---|

| 2,4,6-Tribromo-1,3,5-triheptylbenzene | -Br | Electrophilic bromination of this compound | Intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira) to create extended π-systems. |

| This compound-2,4,6-tricarboxylic acid | -COOH | Oxidation of a 2,4,6-trimethyl-1,3,5-triheptylbenzene precursor or via a halogenated intermediate. | Building block for metal-organic frameworks (MOFs) and hydrogen-bonded networks. |

| 1,1',1''-(Benzene-1,3,5-triyl)tris(heptan-7-ol) | Terminal -OH | Synthesis from a precursor with a terminal protected alcohol, followed by deprotection. | Initiator for ring-opening polymerizations; precursor for amphiphilic molecules. |

| 1,3,5-Tris(7-aminoheptyl)benzene | Terminal -NH₂ | Reduction of a terminal azide (B81097) or nitrile precursor. | Component for polyamides and polyimides; platform for attaching biomolecules. |

Post-Synthetic Modification Methodologies of Pre-assembled Architectures

A powerful approach in creating complex functional materials involves the post-synthetic modification (PSM) of architectures that have already been assembled from this compound-based building blocks. This allows for the introduction of functionalities that might not be compatible with the initial self-assembly conditions.

For this to be feasible, the initial building blocks must be designed with latent reactive sites. For example, self-assembled monolayers or supramolecular polymers could be formed from this compound analogues bearing protected functional groups.

Modification of Surface-Assembled Monolayers: If a this compound derivative with a terminal alkyne group is assembled on a surface, this alkyne can undergo a post-assembly "click" reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach a wide variety of molecules, such as fluorescent dyes, carbohydrates, or peptides.

Functionalization of Supramolecular Polymers: For supramolecular polymers formed through hydrogen bonding or π-π stacking of functionalized this compound units, reactive groups exposed on the periphery of the assembly can be chemically modified. For instance, exposed amino groups could be acylated to alter the solubility or binding properties of the entire supramolecular structure. This approach is analogous to the modification of polymers based on benzene-1,3,5-tricarboxamides.

Cross-linking of Assemblies: If the heptyl chains are terminated with a photoreactive group, such as a cinnamate (B1238496) or coumarin, irradiation of the self-assembled structure with UV light can induce covalent cross-linking. This would lock the architecture in place, significantly enhancing its thermal and mechanical stability.

These post-synthetic modification strategies provide a modular and versatile platform for creating robust and highly complex functional materials from pre-organized, this compound-based assemblies.

Interdisciplinary Research Perspectives

Bio-inspired Design Principles in Supramolecular Systems

The exploration of 1,3,5-triheptylbenzene in supramolecular chemistry is significantly guided by bio-inspired design principles, where lessons from natural self-assembling systems are applied to create novel synthetic architectures. While direct research on the supramolecular systems of this compound is not extensively documented, the behavior of analogous long-chain 1,3,5-trialkylbenzenes provides a strong foundation for understanding its potential. The key principle at play is the use of non-covalent interactions to drive the spontaneous organization of molecules into well-defined, functional structures, much like proteins and lipids assemble in biological membranes.

The C₃ symmetry of the this compound core is a fundamental aspect of its bio-inspired design potential. This symmetrical arrangement of long alkyl chains can facilitate the formation of ordered, columnar, or discotic liquid crystalline phases. The heptyl chains, through van der Waals interactions, can interdigitate and stack, leading to the formation of one-dimensional fibrous or helical aggregates. This behavior is reminiscent of the self-assembly of lipids into bilayers or the formation of fibrous protein structures like collagen.

Furthermore, the hydrophobic nature of the heptyl chains can be exploited in aqueous environments to drive aggregation and the formation of micelles or vesicles, mimicking the hydrophobic effect that governs much of biological self-assembly. By introducing functional groups onto the benzene (B151609) core or at the termini of the heptyl chains, it is possible to create amphiphilic molecules with even more complex, bio-inspired self-assembly behaviors. These functionalized derivatives could then be designed to interact with biological molecules or to form compartments for guest encapsulation, drawing inspiration from the compartmentalization strategies ubiquitous in living cells.

The study of how subtle changes in the alkyl chain length of 1,3,5-trialkylbenzenes affect their self-assembly provides insights into the principles of molecular recognition and information storage in supramolecular systems. This is analogous to how nature fine-tunes molecular structures to achieve specific functions. The heptyl chains of this compound offer a specific balance of flexibility and intermolecular interaction strength that can be harnessed to create complex and dynamic supramolecular materials.

Potential as Scaffolds in Advanced Analytical Reagents

The rigid and symmetrically substituted benzene ring of this compound makes it an excellent candidate for development as a scaffold in advanced analytical reagents. The core principle is to use the 1,3,5-trisubstituted benzene as a pre-organized platform to hold and present functional groups in a specific spatial arrangement for molecular recognition. While much of the foundational work has been done with shorter alkyl chains, such as in 1,3,5-triethylbenzene (B86046), the principles are directly applicable to the triheptyl derivative. nih.gov The steric gearing effect of the alkyl groups can direct the attached functional moieties to the same face of the benzene ring, enhancing their binding affinity for target analytes. nih.gov

This pre-organization is a key concept in supramolecular chemistry for creating highly selective and sensitive chemical sensors. nih.govnih.gov By chemically modifying the this compound scaffold with specific recognition units, such as chromophores, fluorophores, or binding sites for ions and small molecules, it is possible to design tailored analytical reagents. For instance, functionalized 1,3,5-triphenylbenzene (B1329565) derivatives have been successfully employed as fluorescent chemosensors for the detection of various analytes, including nitroaromatic compounds and specific ions. nih.govrsc.orgnih.gov The long heptyl chains in this compound could offer additional advantages, such as increasing the solubility of the sensor in nonpolar media or creating a specific microenvironment around the recognition sites that could enhance selectivity.

The potential applications for such scaffolds are broad, ranging from environmental monitoring to biomedical diagnostics. For example, a sensor built upon a this compound scaffold could be designed to detect pollutants in water or to monitor the levels of specific biomarkers in biological fluids. The modular nature of this scaffold allows for a wide variety of functional groups to be incorporated, making it a versatile platform for the development of a new generation of advanced analytical reagents.

Integration into Nanoscience and Nanotechnology Research Frameworks

The unique molecular architecture of this compound positions it as a promising building block for the bottom-up fabrication of novel nanomaterials and for integration into nanotechnology research frameworks. The self-assembly properties of this molecule, driven by the interplay of π-π stacking of the benzene cores and van der Waals interactions of the heptyl chains, can be harnessed to create well-defined nanostructures such as nanowires, nanorods, and two-dimensional films.

A pertinent area of research is the use of 1,3,5-trisubstituted benzenes in the creation of molecular wires and other components for molecular electronics. For example, studies on 1,3,5-triethynylbenzene (B1295396) have shown its ability to self-assemble on silicon surfaces to form aligned molecular arrays that can be polymerized in situ to create surface-grafted molecular wires. rsc.org The long heptyl chains of this compound could be used to control the intermolecular spacing and electronic coupling in such systems, as well as to influence the orientation of the molecules on a substrate.

Furthermore, the C₃ symmetric core of this compound is a structural motif found in precursors for advanced carbon materials. Research into the synthesis of schwarzites, a hypothetical 3D porous form of carbon with negative curvature, has explored the use of 1,3,5-tricycloheptyl benzene as a building block. isef.net Although this involves cycloheptyl rather than linear heptyl chains, it highlights the potential of 1,3,5-trisubstituted benzenes in the design of novel carbon allotropes and other porous nanomaterials with applications in gas storage, catalysis, and separation.

The integration of this compound into nanoscience also extends to the development of functional organic nanoparticles and coatings. The long alkyl chains can provide solubility and processability, enabling the incorporation of these molecules into polymer matrices or their deposition as thin films with controlled nanoscale morphology. By functionalizing the benzene core, it is possible to impart specific optical, electronic, or chemical properties to these nanomaterials, opening up possibilities for their use in a wide range of nanotechnological applications, from organic light-emitting diodes (OLEDs) to nanoscale sensors. sapub.org

Future Research Trajectories and Emerging Paradigms in 1,3,5 Triheptylbenzene Studies

Exploration of Novel Synthetic Pathways

The synthesis of 1,3,5-trialkylbenzenes, including 1,3,5-triheptylbenzene, has traditionally relied on methods such as Friedel-Crafts alkylation and the cyclotrimerization of alkynes. While effective, these methods present opportunities for improvement in terms of efficiency, selectivity, and environmental impact. Future research will likely gravitate towards developing more sophisticated and sustainable synthetic strategies.

One promising direction is the advancement of catalytic systems for the cyclotrimerization of non-terminal alkynes like 1-nonyne (B165147), which can yield this compound. Research into novel catalysts, potentially based on earth-abundant and non-toxic metals, could lead to milder reaction conditions, higher yields, and reduced waste compared to traditional catalysts like rhodium trichloride (B1173362). Another avenue involves palladium-catalyzed cascade reactions using nitroalkenes as precursors, which has shown promise for forming tri-substituted benzenes at room temperature.

Furthermore, the development of "green" synthetic methodologies is a critical future trajectory. This includes exploring solvent-free reaction conditions, as demonstrated in the p-toluenesulfonic acid (PTSA)-catalyzed synthesis of 1,3,5-triarylbenzenes, and the use of recyclable catalysts to minimize environmental impact. The table below summarizes existing and potential future synthetic approaches.

| Synthetic Method | Typical Precursors | Catalyst/Reagent | Potential Future Advancements |

| Friedel-Crafts Alkylation | Benzene (B151609), Heptyl Halide | Lewis Acids (e.g., AlCl₃) | Development of solid acid catalysts for easier separation and reusability. |

| Alkyne Cyclotrimerization | 1-Nonyne | Rhodium Trichloride | Exploration of more sustainable and cost-effective catalysts (e.g., Ni, Co-based); improved regioselectivity. |

| Ketone Condensation/Reduction | 1-(Heptanoyl)benzene derivatives | Acid/Base Catalysts, then Reduction | One-pot procedures combining condensation and reduction steps. |

| Cross-Coupling Strategies | 1,3,5-Trihalobenzene, Heptyl Grignard/Boronic Acid | Palladium or Nickel catalysts | Optimization for long-chain alkyl groups; catalyst systems with higher turnover numbers. |

Future synthetic work will also likely focus on creating functionalized derivatives of this compound. By introducing reactive groups onto the alkyl chains or the benzene core, researchers can create tailored building blocks for polymerization or for grafting onto surfaces, expanding the material applications of this molecular scaffold.

Advanced Characterization of Dynamic Supramolecular Assemblies

The disc-like (discotic) shape of this compound drives its self-assembly into one-dimensional columnar structures, which can further organize into hexagonal columnar liquid crystal phases. These assemblies are dynamic, with molecules exhibiting motion within the columns and the columns themselves showing short-range positional order. A key future challenge is to gain a more precise understanding of the structure-dynamics relationship in these supramolecular systems.

Advanced characterization techniques will be indispensable in this pursuit. While polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are standard for identifying liquid crystalline phases, higher-resolution methods are needed to probe the finer details of molecular packing and motion. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) will be crucial for determining the lattice parameters of the columnar phases and providing insights into the conformation of the alkyl chains.

To understand the dynamic nature of these assemblies, quasi-elastic neutron scattering (QENS) and advanced Nuclear Magnetic Resonance (NMR) techniques, such as solid-state NMR and variable-temperature studies, will be employed. These methods can quantify molecular reorientations and translational diffusion within the columns, providing a detailed picture of the system's dynamics across different timescales.

| Technique | Information Obtained | Relevance to this compound |

| Small/Wide-Angle X-ray Scattering (SAXS/WAXS) | Columnar lattice type and dimensions, intra-columnar stacking distance. | Elucidating the precise packing arrangement in the liquid crystal phase. |

| Variable-Temperature NMR Spectroscopy | Changes in molecular mobility, phase transition dynamics. | Probing the onset of molecular motions at phase transitions. |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of self-assembled nanostructures. | Imaging the columnar aggregates to confirm their morphology and long-range order. |

| Atomic Force Microscopy (AFM) | Surface topography and ordering of molecular layers. | Visualizing the organization of molecules on a substrate, revealing packing defects. |

| Quasi-Elastic Neutron Scattering (QENS) | Diffusive motions of molecules on pico- to nanosecond timescales. | Quantifying the translational and rotational dynamics within the columnar stacks. |

By combining these advanced techniques, researchers can build a comprehensive model of how molecular structure dictates supramolecular architecture and dynamics in this compound systems.

Development of Predictive Computational Models for Self-Assembly

Concurrent with experimental advances, the development of robust computational models is a critical frontier for accelerating the discovery and design of materials based on this compound. Predictive modeling can provide fundamental insights into the intermolecular forces that govern self-assembly and can guide the synthesis of new molecules with desired properties.

Molecular Dynamics (MD) simulations are a powerful tool for studying the self-assembly process from the bottom up. By simulating a collection of this compound molecules, MD can reveal the pathways of columnar formation and predict the structure of the resulting liquid crystal phase. Atomistic force fields will need to be carefully parameterized or validated to accurately capture the subtle interplay of π–π stacking between the aromatic cores and van der Waals interactions among the heptyl chains.

Quantum chemical methods, such as Density Functional Theory (DFT), will continue to be important for calculating the interaction energies between molecules with high accuracy. These calculations can elucidate the preferred orientation of two or more molecules, providing the foundational data needed to develop more accurate, coarse-grained models for large-scale simulations. A multi-scale modeling approach, bridging the gap from quantum chemical calculations to mesoscale simulations, will be essential for predicting macroscopic properties like phase transition temperatures and viscoelastic behavior.

Emerging paradigms include the use of machine learning (ML) to accelerate the prediction of self-assembly behavior. By training ML models on large datasets from experiments and simulations, it may become possible to predict the liquid crystalline properties of new this compound derivatives without the need for extensive synthesis or computationally expensive simulations.

Integration into Responsive Materials Systems

A major trajectory for future research is the incorporation of this compound and its derivatives into stimuli-responsive or "smart" materials. These are materials that undergo a significant change in their properties in response to an external stimulus, such as temperature, light, or an electric field. The ordered yet fluid nature of the columnar liquid crystal phases formed by this compound makes them ideal candidates for this purpose.

One approach involves creating blends or composites where this compound is mixed with functional molecules, such as photochromic dyes or chiral dopants. The columnar structure can act as a template, aligning the functional molecules and enabling a collective response to a stimulus. For example, integrating a light-responsive molecule could allow for the photochemical modulation of the liquid crystal phase, leading to new optical materials and sensors.

Another strategy is to chemically link this compound units to a polymer backbone, either as side chains or as part of the main chain. The resulting liquid crystal polymers could combine the self-assembly properties of the discotic mesogen with the mechanical robustness and processability of polymers. Such materials could find applications as actuators, where a phase transition induced by temperature or an electric field leads to a change in shape or dimension.

Future work will also explore the development of responsive gels (organogels or hydrogels) using functionalized this compound derivatives as the gelator. The self-assembled fibrillar network of the gel could be designed to assemble or disassemble in response to a specific trigger, leading to controlled release systems or injectable biomaterials. The integration of this versatile molecule into complex, multi-component systems promises to yield a new generation of dynamic and functional materials.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,3,5-Triheptylbenzene with high yield and purity?

- Methodological Answer : Synthesis can be optimized using orthogonal experimental design (e.g., L16(4⁴) orthogonal array), which systematically evaluates variables like reaction time, temperature, catalyst loading, and solvent ratios. This approach reduces the number of experiments while identifying critical parameters . For purification, column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol is recommended. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS ensures structural confirmation and purity >95% .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Employ spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., alkyl C-H stretches at ~2800–3000 cm⁻¹).

- DSC/TGA for thermal stability analysis (e.g., decomposition onset temperature >200°C under nitrogen).

- NMR (e.g., <sup>1</sup>H chemical shifts for aromatic protons at δ 6.8–7.2 ppm and alkyl chains at δ 0.8–1.5 ppm) .

Stability under varying pH and humidity can be tested using accelerated aging studies (e.g., 40°C/75% RH for 28 days) .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight, amber-glass containers under inert gas (e.g., argon) at –20°C to prevent oxidation.

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do alkyl chain modifications (e.g., length, branching) in this compound affect its physicochemical properties?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Lipophilicity : Measure logP values via shake-flask method; longer chains increase hydrophobicity (e.g., logP increases by ~0.5 per heptyl group).

- Thermal Behavior : Use DSC to correlate chain length with melting points (e.g., linear chains increase Tm by ~10°C per two carbons).

- Self-Assembly : Analyze micelle formation via dynamic light scattering (DLS); branched chains reduce critical micelle concentration (CMC) .

Q. What are the environmental degradation pathways of this compound in soil systems?

- Methodological Answer :

- Aerobic Degradation : Incubate soil microcosms spiked with this compound (e.g., 1000 mg/kg) and monitor via GC-MS. Look for hydroxylated intermediates.

- Anaerobic Degradation : Use soil columns under nitrogen; track metabolites via LC-TOF-MS (e.g., benzaldehyde derivatives).

- Microbial Diversity : Assess using DGGE/PCR-amplified 16S rDNA to identify degraders (e.g., Pseudomonas spp.) .

Q. How can this compound be integrated into lipid-like nanoparticles (LNPs) for mRNA delivery?

- Methodological Answer :

- Formulation : Use microfluidics to mix this compound-derived lipids with mRNA at a 3:1 lipid:mRNA ratio. Optimize using Design of Experiments (DoE) for parameters like flow rate and buffer pH.

- Efficiency Testing : Measure transfection efficiency in vitro (e.g., HEK293 cells) via luciferase assay.

- Biodistribution : Track LNPs in vivo using fluorescent tags (e.g., Cy5) and IVIS imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.